molecular formula C12H11ClF3N3 B6094398 6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine;hydrochloride

6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine;hydrochloride

Cat. No.: B6094398
M. Wt: 289.68 g/mol
InChI Key: SEQIULVGEFKJIS-UHFFFAOYSA-N
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Description

6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine;hydrochloride is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a methyl group attached to the pyrimidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine typically involves the reaction of 2-(trifluoromethyl)aniline with 6-methyl-4-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This compound is particularly known for its ability to inhibit certain kinases, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine
  • 2-chloro-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine
  • 4-amino-6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidine

Uniqueness

The presence of the trifluoromethyl group in 6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to other similar compounds. This makes it a valuable compound for various applications, particularly in drug development and industrial processes.

Properties

IUPAC Name

6-methyl-N-[2-(trifluoromethyl)phenyl]pyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3.ClH/c1-8-6-11(17-7-16-8)18-10-5-3-2-4-9(10)12(13,14)15;/h2-7H,1H3,(H,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQIULVGEFKJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC=CC=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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